2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidin-4-one core fused with a 6-chloropyridin-3-yl substituent and a methyl group at position 4. Its molecular formula is C₁₀H₈ClN₃O, with a molecular weight of 221.65 g/mol (calculated). The compound belongs to the dihydropyrimidinone class, which is known for diverse biological activities, including kinase inhibition and antimicrobial properties . Structural determination of such compounds often employs crystallographic tools like SHELX programs for refinement and ORTEP for visualization .
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-8(11)12-5-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOXJFRUFQEDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Condensation Reaction: The starting materials, 6-chloropyridin-3-ylamine and a suitable keto compound, undergo a condensation reaction to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization conditions, often involving heating in the presence of a catalyst, to form the dihydropyrimidinone ring.
Methylation: Finally, the compound is methylated to introduce the methyl group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly at the chlorine atom, can lead to the formation of new compounds with altered biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered chemical properties.
Substitution Products: New compounds with different biological activities and applications.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 2-chloropyridin-4-yl isomer (vs. 6-chloropyridin-3-yl) alters electronic distribution, which may influence binding to biological targets like kinases or receptors .
- Amino Modifications: Introduction of aminopyrrolidinyl or chlorophenylmethylamino groups improves solubility and introduces hydrogen-bonding capabilities, critical for drug-receptor interactions .
Biological Activity
The compound 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The chemical structure of 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one can be represented as follows:
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.64 g/mol
- CAS Number : 135988490
This compound features a pyrimidine ring fused with a chloropyridine moiety, which contributes to its biological activity.
Synthesis
The synthesis of 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step reactions, including cyclization processes and the introduction of the chloropyridine substituent. Various synthetic pathways have been explored in the literature, focusing on optimizing yields and reaction conditions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This data indicates promising antibacterial potential, suggesting that the compound could be further developed into therapeutic agents.
Antifungal Activity
In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings highlight the broad-spectrum antifungal capabilities of this compound.
Anticancer Properties
The anticancer properties of dihydropyrimidine derivatives have been a focal point in recent research. Studies indicate that 2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one exhibits cytotoxic effects on cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In vitro assays demonstrated that the compound induces apoptosis in these cell lines, potentially through the modulation of cell cycle progression and apoptosis-related proteins.
Case Studies
A notable case study involved testing the compound on various cancer cell lines. The results were promising:
- HeLa Cell Line : The compound showed an IC50 value of 25 µM.
This suggests that it may serve as a lead compound for developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
